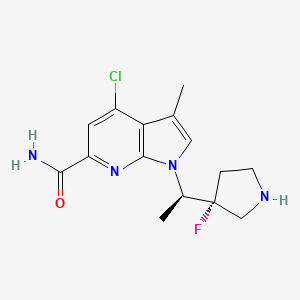
Pim-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pim-IN-1 is typically synthesized through step-growth polymerizations. The primary monomers used in its synthesis are 5,5’,6,6’-tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane and tetrachloroterephthalonitrile . The reaction is carried out under nitrogen-purged conditions at temperatures ranging from 100°C to 160°C . The polymerization process involves double nucleophilic aromatic substitution reactions .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and continuous monitoring of reaction conditions to ensure the desired molecular weight and polymer structure . The polymer is then processed into membranes or other forms depending on its intended application .
Analyse Des Réactions Chimiques
Types of Reactions: Pim-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out to modify the polymer’s properties or to introduce functional groups that enhance its performance in specific applications .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while reduction reactions can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
Pim-IN-1 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a membrane material for gas separation processes, particularly for the separation of carbon dioxide from methane and nitrogen . In biology and medicine, this compound is being explored for its potential use in drug delivery systems and as a scaffold for tissue engineering . In industry, it is used in the production of high-performance membranes for water purification and other separation processes .
Mécanisme D'action
The mechanism of action of Pim-IN-1 is primarily related to its ability to form highly porous structures that facilitate the selective transport of molecules . The molecular targets and pathways involved in its action include the interaction with specific gases or solutes, which are selectively adsorbed or transported through the polymer matrix . This selective transport is driven by the size and shape of the micropores, as well as the chemical interactions between the polymer and the target molecules .
Comparaison Avec Des Composés Similaires
Pim-IN-1 is unique among similar compounds due to its high microporosity and rigid backbone structure . Similar compounds in the PIM family include PIM-2 and PIM-3, which also exhibit high microporosity but differ in their chemical structure and properties . For example, PIM-2 has a different monomer composition that results in slightly different gas separation properties . PIM-3, on the other hand, has a more flexible backbone structure, which affects its mechanical properties and performance in certain applications .
Propriétés
Formule moléculaire |
C15H18ClFN4O |
|---|---|
Poids moléculaire |
324.78 g/mol |
Nom IUPAC |
4-chloro-1-[(1R)-1-[(3R)-3-fluoropyrrolidin-3-yl]ethyl]-3-methylpyrrolo[2,3-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H18ClFN4O/c1-8-6-21(9(2)15(17)3-4-19-7-15)14-12(8)10(16)5-11(20-14)13(18)22/h5-6,9,19H,3-4,7H2,1-2H3,(H2,18,22)/t9-,15-/m1/s1 |
Clé InChI |
HDYFVAJZXGMYBL-RFAUZJTJSA-N |
SMILES isomérique |
CC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@H](C)[C@]3(CCNC3)F |
SMILES canonique |
CC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)C(C)C3(CCNC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


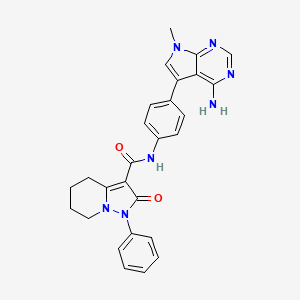
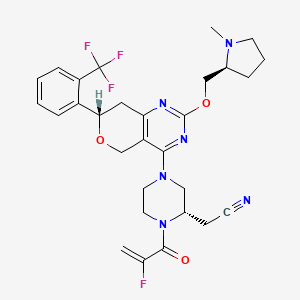

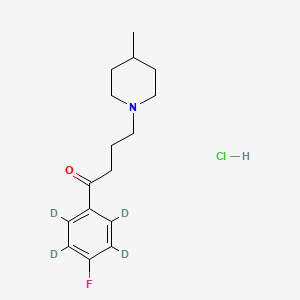
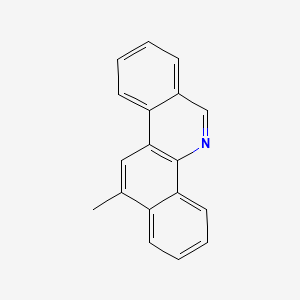
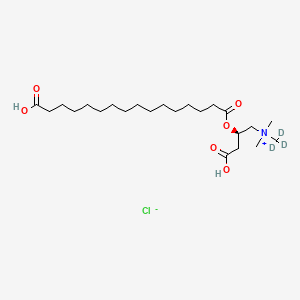
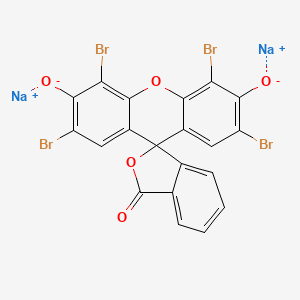
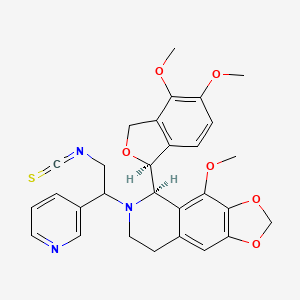
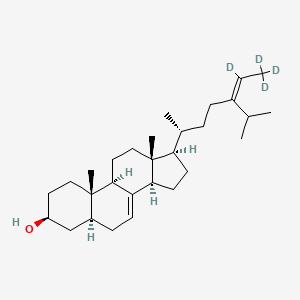
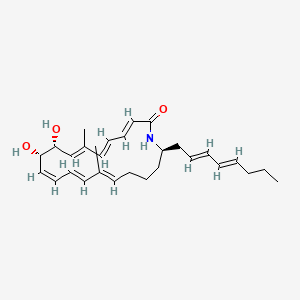

![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
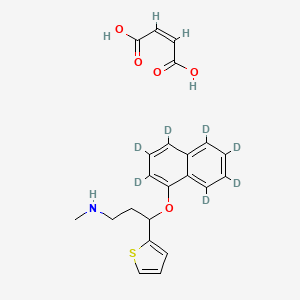
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
